molecular formula C7H15NOS B13557384 3-(Tert-butoxy)propanethioamide

3-(Tert-butoxy)propanethioamide

Cat. No.: B13557384
M. Wt: 161.27 g/mol
InChI Key: ZIHSVTDROOMNEA-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)propanethioamide is a chemical compound with the CAS Number 1039316-47-6 and the molecular formula C7H15NOS, yielding a molecular weight of 161.27 . As a thioamide derivative, this compound belongs to a class of organosulfur compounds characterized by a thiocarbonyl functional group (C=S), which is the sulfur analogue of a carbonyl group . Thioamide-containing structures are of significant interest in medicinal and synthetic chemistry. While the specific research applications and mechanism of action for this compound require further investigation, related thioamide drugs are known to be prodrugs that, upon activation, form covalent adducts with nicotinamide adenine dinucleotide (NAD) and act as potent inhibitors of essential bacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . Furthermore, the tert-butoxy moiety can serve as a protecting group in synthetic organic chemistry, a principle widely employed in complex molecular assembly processes like solid-phase peptide synthesis (SPPS) . This combination of features makes this compound a potentially valuable building block or intermediate for researchers developing novel therapeutic agents, enzyme inhibitors, or complex synthetic molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propanethioamide

InChI

InChI=1S/C7H15NOS/c1-7(2,3)9-5-4-6(8)10/h4-5H2,1-3H3,(H2,8,10)

InChI Key

ZIHSVTDROOMNEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)propanethioamide typically involves the reaction of tert-butyl acrylate with a suitable thiol reagent under controlled conditions. One common method involves the use of tert-butyl acrylate and a thiol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved safety. The use of flow microreactors also allows for the efficient handling of hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)propanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium tert-butoxide, sodium hydride.

Major Products Formed

Scientific Research Applications

3-(Tert-butoxy)propanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the thioamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts and modulation of biological activity .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The hydroxyethyl group in the ester analog increases hydrophilicity, whereas the thioamide in the target compound enhances hydrogen-bonding capacity .
  • Complexity: The carbamoyl and alkyl substituents in the third analog introduce additional hydrogen-bond donors/acceptors, impacting solubility and target binding .

Comparison with Related Syntheses

  • Compound [131] : Utilizes a tert-butyldiphenylsilyl (TBDPS) protecting group, which offers superior stability under acidic conditions compared to tert-butoxy. This is critical in multi-step syntheses requiring orthogonal protection .
  • Ester Analog: Synthesized via esterification of 3-(tert-butoxy)propanoic acid with hydroxyethyl bromide, highlighting the versatility of tert-butyl esters in modifying solubility .

Physico-chemical Properties

Property This compound 3-[Methyl(propan-2-ylcarbamoyl)amino]propanethioamide tert-Butyl 3-(2-hydroxyethoxy)propanoate
Solubility Moderate in polar aprotic solvents High in DMSO, low in water High in water and ethanol
Stability Stable under inert atmosphere Sensitive to hydrolysis Hydrolyzes under acidic/basic conditions
Melting Point Not reported Not reported ~45–50°C (estimated)

Notes:

  • The thioamide group in this compound confers higher thermal stability compared to esters but lower than silyl ethers .
  • The carbamoyl-substituted analog’s solubility in DMSO aligns with its use in biological assays .

Functional Group Reactivity

  • Thioamide vs. Ester : Thioamides are more nucleophilic than esters, enabling participation in metal coordination and nucleophilic substitutions. Esters, however, are more prone to hydrolysis .
  • Tert-butoxy vs. Silyl Ether : The tert-butoxy group is cleaved under strong acidic conditions (e.g., HCl in dioxane), whereas silyl ethers require fluoride ions (e.g., TBAF), offering orthogonal deprotection strategies .

Q & A

Basic Questions

Q. What are the key functional groups in 3-(tert-butoxy)propanethioamide, and how do they influence its chemical reactivity?

  • Answer : The compound contains two critical functional groups:

  • tert-butoxy group (t-BuO) : A bulky alkoxy group that enhances steric hindrance, reducing undesired side reactions (e.g., nucleophilic attacks) while stabilizing intermediates via electron donation .
  • Thioamide group (C=S) : A sulfur-containing moiety that participates in nucleophilic substitutions, metal coordination, and redox reactions due to its polarizable sulfur atom .
  • Methodological Insight : Reactivity can be probed using nucleophiles (e.g., Grignard reagents) under controlled conditions to assess substitution vs. oxidation pathways. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) can track functional group transformations .

Q. What are the recommended laboratory methods for synthesizing this compound?

  • Answer : A plausible synthetic route involves:

Protection : Reacting propanethioamide with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine) to introduce the tert-butoxy group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.

Characterization : Confirm structure via 1^1H/13^{13}C NMR, IR (C=S stretch ~1250 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

  • Key Considerations : Moisture-sensitive reagents require anhydrous conditions. Yield optimization may involve adjusting reaction time and temperature (e.g., 0–25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?

  • Answer : Contradictions (e.g., unexpected 1^1H NMR peaks or IR absorptions) may arise from impurities, tautomerism, or solvent interactions. Strategies include:

  • Multi-Technique Validation : Cross-validate NMR with heteronuclear single quantum coherence (HSQC) for 13^{13}C-1^1H correlations and X-ray crystallography for definitive structural confirmation .
  • Dynamic NMR Studies : Investigate tautomeric equilibria (e.g., thioamide ↔ enethiol) by varying temperature or solvent polarity .
  • Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Answer : Critical factors include:

  • Reagent Selection : Use Boc-Cl over alternative tert-butoxy donors (e.g., Boc anhydride) for higher electrophilicity .
  • Solvent Optimization : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates by stabilizing intermediates .
  • Catalysis : Add catalytic 4-dimethylaminopyridine (DMAP) to accelerate Boc protection .
  • Table : Example optimization parameters:
ParameterOptimal ConditionYield Improvement
Temperature0–5°C15%
SolventTHF20%
CatalystDMAP (5 mol%)25%

Q. How does the tert-butoxy group affect the stability of this compound under varying pH conditions?

  • Answer :

  • Acidic Conditions : The tert-butoxy group undergoes hydrolysis to form a carboxylic acid derivative (e.g., 3-carboxypropanethioamide) via acid-catalyzed cleavage of the Boc group .
  • Basic Conditions : Base-induced deprotonation of the thioamide NH group may lead to nucleophilic substitution at the tert-butoxy carbon .
  • Methodological Insight : Monitor degradation via HPLC at pH 1–14. Kinetic studies (Arrhenius plots) quantify hydrolysis rates .

Q. What safety protocols are essential when handling this compound in experimental settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Respiratory Protection : For fine powders, use NIOSH-approved N95 respirators; for aerosols, employ OV/AG/P99 filters .
  • Waste Disposal : Collect thioamide-containing waste in sealed containers labeled for sulfurous compounds. Avoid drain disposal to prevent environmental contamination .

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